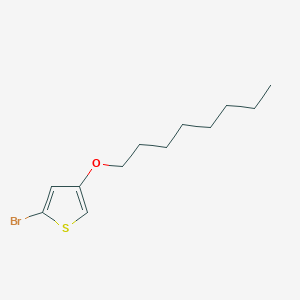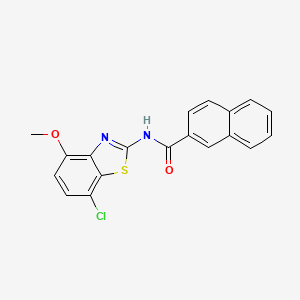
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
概要
説明
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the isoindoline and piperidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thiophene-2-sulfonyl chloride, piperidine derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide may be studied for its potential biological activity. This could include investigations into its interactions with enzymes, receptors, or other biomolecules.
Medicine
The compound may have potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its unique structure could provide a basis for the design of molecules with specific therapeutic effects.
Industry
In industry, this compound could be used in the development of new materials with unique properties. This might include polymers, coatings, or other advanced materials with specific functional characteristics.
作用機序
The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interacting with other cellular components to exert its effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
Similar compounds to N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide might include other isoindoline derivatives, piperidine carboxamides, and thiophene sulfonyl compounds. These compounds share structural similarities and may exhibit comparable chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct reactivity and potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for various research and industrial purposes.
特性
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c22-16(19-12-3-4-13-14(10-12)18(24)20-17(13)23)11-5-7-21(8-6-11)28(25,26)15-2-1-9-27-15/h1-4,9-11H,5-8H2,(H,19,22)(H,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZGLAAWGCACFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B3305081.png)
![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone](/img/structure/B3305088.png)
![1-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B3305092.png)
![1-(4-METHOXYBENZENESULFONYL)-N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B3305095.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B3305102.png)

![[5-Chloro-2-(methylthio)phenyl]-hydrazineHydrochloride](/img/structure/B3305105.png)


![N'-(4-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B3305138.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3305145.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B3305158.png)

![4,7-dimethyl-2-{4-[1-(thiophene-2-sulfonyl)piperidine-4-carbonyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B3305173.png)
